Cerebellin

Description

Properties

IUPAC Name |

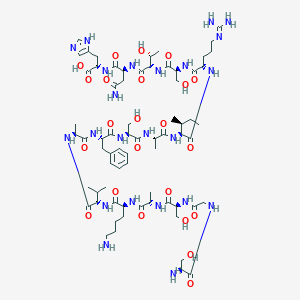

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H113N23O23/c1-9-33(4)52(66(112)84-42(19-15-21-76-69(73)74)58(104)88-48(30-96)64(110)92-53(37(8)97)67(113)86-44(24-49(72)98)61(107)87-45(68(114)115)23-39-25-75-31-78-39)91-56(102)36(7)80-63(109)47(29-95)89-60(106)43(22-38-16-11-10-12-17-38)85-55(101)35(6)81-65(111)51(32(2)3)90-59(105)41(18-13-14-20-70)83-54(100)34(5)79-62(108)46(28-94)82-50(99)26-77-57(103)40(71)27-93/h10-12,16-17,25,31-37,40-48,51-53,93-97H,9,13-15,18-24,26-30,70-71H2,1-8H3,(H2,72,98)(H,75,78)(H,77,103)(H,79,108)(H,80,109)(H,81,111)(H,82,99)(H,83,100)(H,84,112)(H,85,101)(H,86,113)(H,87,107)(H,88,104)(H,89,106)(H,90,105)(H,91,102)(H,92,110)(H,114,115)(H4,73,74,76)/t33-,34-,35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFFUOAOLWHGU-JPDUFPOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H113N23O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240379 | |

| Record name | Cerebellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94071-26-8 | |

| Record name | Cerebellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerebellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Cerebellin-1 Precursor Protein in Synaptogenesis: A Technical Guide

Abstract

The Cerebellin-1 precursor protein (CBLN1), a secreted glycoprotein and member of the C1q/tumor necrosis factor superfamily, is a critical bidirectional organizer of synapses in the central nervous system.[1][2] Primarily studied in the cerebellum, CBLN1 is essential for the formation, maintenance, and functional integrity of the excitatory synapse between presynaptic parallel fibers (axons of granule cells) and postsynaptic Purkinje cells.[1][3][4] Mice lacking CBLN1 exhibit severe ataxia and a dramatic loss of approximately 80% of parallel fiber-Purkinje cell synapses, underscoring its indispensable role in neural circuit architecture. This guide provides an in-depth examination of the molecular mechanisms of CBLN1-mediated synaptogenesis, presents key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.

Core Mechanism: The CBLN1-Mediated Trans-Synaptic Tripartite Complex

The primary function of CBLN1 in synaptogenesis is to act as a molecular bridge that physically links the pre- and postsynaptic terminals. This is achieved through the formation of a stable, tripartite protein complex that is fundamental for both inducing and maintaining the synapse.

-

Presynaptic Interaction: Secreted from presynaptic granule cells, CBLN1 binds to specific splice variants of Neurexins (NRXNs), namely those containing the insert in splice site 4 (SS4+). NRXNs are presynaptic cell-adhesion molecules crucial for synapse organization.

-

Postsynaptic Interaction: Concurrently, CBLN1 binds with high affinity to the N-terminal domain (NTD) of the orphan glutamate receptor delta-2 (GluD2), which is selectively expressed on the postsynaptic membrane of Purkinje cells.

-

Bidirectional Synapse Organization: The formation of this Neurexin(SS4+)-CBLN1-GluD2 complex acts as a bidirectional organizer. It triggers presynaptic differentiation, including the accumulation of synaptic vesicles, while also inducing the clustering of postsynaptic components like GluD2.

A unique feature of the CBLN1-Neurexin interaction is its insensitivity to extracellular Ca²⁺ concentrations, distinguishing it from many other synaptic adhesion pathways, such as the Neurexin-Neuroligin interaction. This tripartite complex provides the structural foundation for synapse integrity and plasticity at the parallel fiber-Purkinje cell junction.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CBLN1 function, providing values for binding affinities, stoichiometry, and cellular effects.

| Parameter | Interacting Molecules | Value | Experimental Method | Reference |

| Binding Affinity (Kd) | CBLN1 and β-Neurexin-1 | 47 nM | Isothermal Titration Calorimetry (ITC) | |

| Stoichiometry | CBLN1 : Neurexin-1β | 1 Hexamer : 1 Monomer | Isothermal Titration Calorimetry (ITC) | |

| Effective Concentration | Exogenous HA-CBLN1 | 2 µg/mL (~8.8 nM) | In vitro culture rescue experiment |

| Phenotype | Model | Quantitative Effect | Reference |

| Synapse Density | cbln1-null mice vs. Wild-Type | ~80% reduction in PF-PC synapses | |

| Synapse Restoration | cbln1-null mice + CBLN1 injection | Complete, but transient, restoration of PF-PC synapses |

Key Experimental Protocols & Workflows

Investigating the synaptogenic function of CBLN1 involves a variety of specialized in vitro and in vivo techniques. Detailed methodologies for the most common assays are provided below.

Co-culture Synapse Induction Assay

This assay is used to determine if a protein can induce the formation of presynaptic terminals onto a non-neuronal cell expressing the corresponding postsynaptic receptor.

Methodology:

-

Cell Culture & Transfection: HEK293 cells are cultured and transfected with a plasmid expressing the postsynaptic receptor of interest (e.g., GluD2) and a fluorescent marker (e.g., GFP).

-

Primary Neuron Culture: Cerebellar granule cells are isolated from early postnatal mice (e.g., P5-P7 cbln1-null mice to remove endogenous effects) and cultured.

-

Co-culture: The transfected HEK293 cells are seeded onto the cultured granule neurons.

-

Treatment: Recombinant CBLN1 protein is added to the co-culture medium. Control cultures receive a vehicle solution.

-

Immunocytochemistry: After a defined incubation period (e.g., 48 hours), the co-cultures are fixed and stained with antibodies against a presynaptic marker (e.g., Synaptophysin or VGLUT1) and the transfected cell marker (e.g., GFP).

-

Imaging and Quantification: Confocal microscopy is used to visualize the cells. The density of presynaptic puncta colocalized with the surface of the transfected HEK293 cells is quantified using image analysis software. A significant increase in puncta density in the CBLN1-treated group indicates synaptogenic activity.

Bead-Based Presynaptic Induction Assay

This cell-free assay directly tests the ability of a protein to recruit presynaptic components.

Methodology:

-

Bead Coating: Protein A/G-conjugated microbeads are coated with a recombinant Fc-fusion protein of the postsynaptic receptor's N-terminal domain (e.g., GluD2-NTD-Fc) or a control Fc protein.

-

Neuron Culture: Primary cerebellar granule cells (from cbln1-null mice) are cultured.

-

Incubation: The coated beads are added to the neuron culture in the presence or absence of soluble recombinant CBLN1.

-

Functional Labeling: To visualize active presynaptic terminals, the styryl dye FM4-64, which is taken up during synaptic vesicle recycling, is added to the culture.

-

Imaging and Analysis: The beads are visualized (e.g., via the fluorescence of a secondary antibody against the Fc tag). The accumulation of FM4-64 fluorescence around the beads is quantified. Strong FM4-64 signal around the GluD2-NTD-Fc beads in the presence of CBLN1 indicates the induction of functional presynaptic terminals.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Methodology:

-

Sample Preparation: Two components are required: one protein (e.g., Neurexin-1β) is placed in the sample cell, and the binding partner (e.g., CBLN1 hexamer) is loaded into a titration syringe. Both are in identical buffer solutions to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the syringe solution into the sample cell is performed.

-

Heat Measurement: The instrument measures the minute amount of heat released or absorbed after each injection as the molecules interact and bind.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the two proteins. This binding isotherm is then fitted to a binding model to calculate the dissociation constant (Kd) and the stoichiometry of the interaction.

Electrophysiology

Whole-cell patch-clamp recording is used to measure the functional consequences of CBLN1's synaptogenic activity by recording synaptic currents from Purkinje cells.

Methodology:

-

Slice Preparation: Acute cerebellar slices are prepared from cbln1-null mice that have been injected with recombinant CBLN1 or a control medium.

-

Cell Identification: Purkinje cells are visually identified using differential interference contrast (DIC) microscopy.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then rupture it to gain electrical access to the cell's interior (whole-cell configuration).

-

Synaptic Stimulation: An external stimulating electrode is placed to activate a bundle of parallel fibers.

-

Data Acquisition: Excitatory postsynaptic currents (EPSCs) are recorded from the Purkinje cell in response to the stimulation. The input-output relationship is determined by measuring EPSC amplitudes at various stimulation intensities.

-

Analysis: A restoration of PF-EPSC amplitudes in CBLN1-injected mice compared to controls indicates the formation of new, functional synapses.

Logical Relationship for CBLN1-Mediated Synaptogenesis

The formation and maintenance of the parallel fiber-Purkinje cell synapse is critically dependent on the presence and interaction of three core components. The absence of any one component abolishes the synaptogenic activity.

Implications for Research and Drug Development

The central role of the CBLN1-Neurexin-GluD2 pathway in synapse stability and formation makes it a compelling area for research into neurological and psychiatric disorders associated with synaptic dysfunction. The demonstration that a single injection of recombinant CBLN1 can rapidly and transiently restore synapses and rescue ataxia in adult cbln1-null mice highlights its therapeutic potential. Future drug development efforts could focus on:

-

CBLN1 Mimetics: Small molecules or peptides that mimic the synaptogenic activity of CBLN1.

-

Stabilizers of the Tripartite Complex: Compounds that enhance the binding affinity or stability of the CBLN1-Neurexin-GluD2 interaction.

-

Gene Therapy Approaches: Strategies to restore CBLN1 expression in relevant brain regions for disorders caused by its deficiency.

Understanding the precise molecular interactions and downstream signaling events initiated by this complex will be paramount for translating these findings into viable therapeutic strategies for cerebellar ataxic disorders and potentially other synaptopathies.

References

- 1. Cbln1 Regulates Rapid Formation and Maintenance of Excitatory Synapses in Mature Cerebellar Purkinje Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Cbln1 is essential for synaptic integrity and plasticity in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cbln1 and its family proteins in synapse formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cerebellin 1 in Parallel Fiber-Purkinje Cell Synapse Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebellin 1 (Cbln1), a secreted glycoprotein of the C1q and tumor necrosis factor superfamily, is a critical synaptogenic organizer essential for the formation, maturation, and maintenance of the synapse between parallel fibers (PFs) and Purkinje cells (PCs) in the cerebellum.[1][2][3] Its absence leads to severe ataxia and a dramatic reduction in PF-PC synapses.[1][4] Cbln1 orchestrates synaptogenesis through a tripartite complex with the presynaptic cell adhesion molecule Neurexin (Nrxn) and the postsynaptic orphan glutamate receptor δ2 (GluD2). This technical guide provides an in-depth overview of the molecular mechanisms of Cbln1-mediated synaptogenesis, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Molecular Mechanism of Cbln1-Mediated Synaptogenesis

Cbln1 is predominantly secreted from the presynaptic granule cells, the axons of which are known as parallel fibers. It acts as a molecular bridge, connecting the presynaptic terminal with the postsynaptic density of the Purkinje cell dendritic spine.

The key molecular players in this process are:

-

This compound 1 (Cbln1): A secreted hexameric protein that functions as the central organizer.

-

Neurexins (Nrxns): Presynaptic cell adhesion molecules that bind to Cbln1. Specifically, Cbln1 and Cbln2 bind to α- and β-isoforms of neurexin that contain the splice site 4 insert (NRXs(S4+)).

-

Glutamate Receptor δ2 (GluD2): A postsynaptic orphan glutamate receptor selectively expressed in Purkinje cells that serves as the receptor for Cbln1. The N-terminal domain (NTD) of GluD2 is the direct binding site for Cbln1.

The formation of the PF-PC synapse is initiated by the trans-synaptic interaction of these three components, forming a stable tripartite complex. This complex is crucial for aligning the presynaptic active zone with the postsynaptic density, thereby ensuring proper synaptic structure and function. The stoichiometry of this complex is proposed to involve one tetrameric GluD2 molecule, two hexameric Cbln1 molecules, and four monomeric Nrxn molecules. This clustering of four Nrxns by the GluD2-Cbln1 complex is a critical step in triggering presynaptic differentiation.

The interaction between Cbln1 and GluD2 is not only essential for synapse formation but also for the induction of long-term depression (LTD), a form of synaptic plasticity crucial for motor learning.

Quantitative Data on Cbln1 Function

The physiological importance of Cbln1 is starkly illustrated by the phenotype of Cbln1 knockout mice and the rescue of this phenotype by the application of recombinant Cbln1.

| Parameter | Wild-Type | Cbln1 Knockout (KO) | Cbln1 KO + Recombinant Cbln1 | Reference |

| PF-PC Synapse Number | Normal | ~80% reduction | Restoration to near wild-type levels | |

| "Free" Dendritic Spines | Low | ~80% of spines are "free" (not connected to a presynaptic terminal) | Significant reduction in free spines | |

| Motor Coordination (Ataxia) | Normal | Severe ataxia | Complete, but transient, rescue of ataxia | |

| VGluT1 Intensity (marker for glutamatergic presynaptic terminals) on Purkinje cell dendrites | Baseline | Significantly reduced | Increased by ~26% | |

| Synaptophysin Immunoreactivity on Purkinje cell dendrites | Baseline | Significantly reduced | Increased to near wild-type levels |

Experimental Protocols

In Vitro Cbln1-Induced Synaptogenesis Assay

This assay is used to determine the synaptogenic activity of Cbln1 on cultured neurons.

Methodology:

-

Cell Culture:

-

Prepare primary cerebellar cultures from Cbln1 knockout mice.

-

Plate dissociated cerebellar neurons at a suitable density.

-

Co-culture with HEK293 cells expressing GFP and either wild-type GluD2 or mutant forms.

-

-

Recombinant Protein Application:

-

Prepare recombinant HA-tagged Cbln1 (HA-Cbln1).

-

Apply HA-Cbln1 (e.g., 3 μg/ml) to the culture medium.

-

-

Immunocytochemistry:

-

After a defined incubation period (e.g., 6-10 hours), fix the cells.

-

Perform immunofluorescence staining for:

-

A presynaptic marker (e.g., synaptophysin or VGluT1).

-

A Purkinje cell dendritic marker (e.g., calbindin).

-

GFP to identify the transfected HEK293 cells.

-

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the intensity of the presynaptic marker colocalized with the Purkinje cell dendrites or on the surface of the HEK293 cells.

-

In Vivo Rescue of Ataxia and Synapse Formation

This protocol assesses the ability of Cbln1 to restore motor function and synaptic structure in Cbln1 knockout mice.

Methodology:

-

Animal Model:

-

Use adult Cbln1 knockout mice exhibiting severe ataxia.

-

-

Recombinant Protein Injection:

-

Perform a single injection of recombinant Cbln1 into the subarachnoid supracerebellar space.

-

-

Behavioral Analysis:

-

Assess motor coordination at various time points post-injection using tests such as the rotarod.

-

-

Histological Analysis:

-

At the end of the behavioral assessment, perfuse the animals and prepare cerebellar tissue sections.

-

Perform immunohistochemistry for synaptic markers (e.g., VGluT1, calbindin) to quantify the number of PF-PC synapses.

-

For ultrastructural analysis, use electron microscopy to examine the morphology of PF-PC synapses.

-

Electrophysiological Recording of PF-PC Synaptic Transmission

This method is used to measure the functional effects of Cbln1 on synaptic transmission.

Methodology:

-

Slice Preparation:

-

Prepare acute cerebellar slices from Cbln1 knockout mice.

-

-

Incubation:

-

Incubate the slices in artificial cerebrospinal fluid (aCSF) with or without recombinant HA-Cbln1.

-

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings from Purkinje cells.

-

Stimulate parallel fibers with a bipolar electrode.

-

Record excitatory postsynaptic currents (EPSCs).

-

Measure parameters such as the amplitude and frequency of miniature EPSCs (mEPSCs) and the paired-pulse facilitation (PPF) ratio. An increase in mEPSC frequency with no change in amplitude suggests an increase in the number of functional synapses.

-

Visualizations

Signaling Pathway of Cbln1-Mediated Synapse Formation

References

- 1. Cbln1 Regulates Rapid Formation and Maintenance of Excitatory Synapses in Mature Cerebellar Purkinje Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbln1 and its family proteins in synapse formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbln1 is essential for synaptic integrity and plasticity in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cbln1 accumulates and colocalizes with Cbln3 and GluRδ2 at parallel fiber-Purkinje cell synapses in the mouse cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

Cerebellin 1 (Cbln1) Gene Expression and Function in the Developing Cerebellum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebellin 1 (Cbln1), a secreted glycoprotein belonging to the C1q and tumor necrosis factor superfamily, is a critical orchestrator of synapse development and stability in the cerebellum.[1][2][3][4] Expressed and released primarily from cerebellar granule cells, Cbln1 acts as a trans-synaptic organizer, bridging presynaptic and postsynaptic elements to ensure the precise formation and maintenance of parallel fiber-Purkinje cell synapses.[5] Its absence leads to severe ataxia and profound deficits in synaptic integrity, mimicking phenotypes associated with the loss of its key binding partner, the orphan glutamate receptor GluD2. This guide provides an in-depth examination of Cbln1's expression dynamics during cerebellar development, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways involved.

Spatiotemporal Expression of Cbln1

Cbln1 expression in the cerebellum is highly regulated both spatially and temporally, playing a pivotal role during the critical period of postnatal synapse formation and maturation.

-

Cellular Source: The primary source of Cbln1 in the cerebellum is the granule cells . Cbln1 mRNA is transcribed within the granule cell bodies located in the inner granule layer (IGL).

-

Protein Localization: Following its synthesis, the Cbln1 protein is secreted from the axons of granule cells, known as parallel fibers (PFs). Consequently, Cbln1 protein is highly enriched in the molecular layer (ML) , the site where parallel fibers form synapses with the dendritic arbors of Purkinje cells. It accumulates specifically in the synaptic cleft of these PF-PC synapses.

-

Developmental Timeline: Cbln1 expression undergoes a dramatic increase during postnatal development. While Cbln2 levels are high at birth (P0) and decrease over time, Cbln1 mRNA levels rise significantly, becoming the predominant this compound isoform in the mature cerebellum. High and specific expression of Cbln1 mRNA is detected in granule cells between postnatal day 4 (P4) and P8, a key period for synaptogenesis.

Quantitative Data on Cbln1 Expression and Function

Quantitative analyses from various studies underscore the critical dose-dependent role of Cbln1 in cerebellar circuit formation.

Table 1: Developmental Regulation of this compound mRNA in Mouse Cerebellum (Data normalized to β-actin and relative to P0 expression levels for each isoform. Adapted from studies on developmental expression.)

| Postnatal Day | Relative Cbln1 mRNA Level (Fold Change from P0) | Relative Cbln2 mRNA Level (Fold Change from P0) |

| P0 | 1.0 | 1.0 |

| P7 | ~5.0 | ~0.5 |

| P14 | ~15.0 | ~0.1 |

| P21 | ~20.0 | ~0.05 |

| P60 | ~20.0 | <0.01 |

Table 2: Phenotypic Consequences of Altered Cbln1 Expression (Data compiled from studies on knockout (KO) mouse models.)

| Genetic Model | Key Quantitative Finding | Reference Phenotype |

| Cbln1-KO Mouse | ~78-80% reduction in the number of parallel fiber-Purkinje cell synapses. | Severe ataxia, impaired motor learning, loss of long-term depression (LTD) at PF-PC synapses. |

| Cbln1-KO Mouse | Persistent multiple climbing fiber innervation of Purkinje cells. | A hallmark of immature cerebellar circuitry. |

| Cbln3-KO Mouse | ~7-fold increase in Cbln1 protein levels. | Cbln1 and Cbln3 reciprocally regulate each other's degradation and secretion. |

| Cbln1 cKO (P6) | Significant decrease in the length of parallel fibers labeled with DiI. | Demonstrates a cell-autonomous role for Cbln1 in promoting axon growth. |

Cbln1 Signaling Pathways in Cerebellar Development

Cbln1 functions primarily by forming a tripartite complex that physically links presynaptic and postsynaptic membranes, thereby organizing and stabilizing the synapse. More recent evidence also points to a role in axon development.

Synapse Organization Pathway

The canonical Cbln1 pathway involves its function as a secreted synaptic organizer. Secreted from granule cell terminals (parallel fibers), Cbln1 forms a hexameric complex (often a heteromer with Cbln3) and bridges the synaptic cleft. It binds to presynaptic Neurexins (Nrxns) , specifically isoforms containing splice site 4 (SS4+), on the parallel fiber terminal. Concurrently, it binds to the postsynaptic orphan glutamate receptor delta 2 (GluD2) , which is selectively expressed on the dendritic spines of Purkinje cells. This trimolecular bridge is essential for the structural integrity and plasticity of the synapse.

Axon Growth and Guidance Pathway

Beyond its role in synaptogenesis, Cbln1 also functions as an axon growth and guidance cue during earlier developmental stages. In this context, Cbln1 can act in an autocrine manner on the granule cell axon itself or as an attractive cue. This function is mediated through its interaction with Neurexin-2 (Nrxn2) , which serves as a receptor for Cbln1 to promote parallel fiber growth.

Experimental Protocols

The study of Cbln1 expression and function relies on a combination of molecular biology, histology, and genetic manipulation techniques.

In Situ Hybridization (ISH) for Cbln1 mRNA Detection

This protocol provides a general workflow for visualizing Cbln1 mRNA directly within cerebellar tissue sections.

-

Tissue Preparation:

-

Anesthetize postnatal mice (e.g., P4, P8) and perfuse transcardially with ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect and post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by sinking in 30% sucrose in PBS.

-

Embed in OCT compound and freeze. Section the cerebellum on a cryostat at 14-20 µm thickness and mount on charged slides.

-

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe corresponding to the Cbln1 coding sequence. A sense probe should be generated as a negative control.

-

-

Hybridization:

-

Post-fix sections with 4% PFA, treat with Proteinase K to improve probe penetration, and acetylate to reduce background.

-

Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize overnight at 65°C with the DIG-labeled Cbln1 probe.

-

-

Washing and Detection:

-

Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

-

Block with a blocking solution (e.g., 20% goat serum in MABT buffer).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash and equilibrate in detection buffer. Develop the signal using NBT/BCIP substrate, which produces a purple precipitate.

-

-

Imaging:

-

Stop the reaction, mount with aqueous mounting medium, and image using a brightfield microscope. High signal is expected in the inner granule layer.

-

Immunohistochemistry (IHC) for Cbln1 Protein Localization

This protocol details the steps for localizing Cbln1 protein, which requires specific antigen retrieval methods for optimal detection at the synapse.

-

Tissue Preparation:

-

Perfuse adult mice with 4% PFA in 0.1 M phosphate buffer (PB).

-

Post-fix brain for 4-6 hours at 4°C.

-

Prepare 50 µm vibratome sections of the cerebellum.

-

-

Antigen Retrieval (Critical Step):

-

For robust detection of Cbln1 in the synaptic cleft, incubate free-floating sections in a pepsin solution (e.g., 1 mg/mL in 0.2 N HCl) for 10-15 minutes at 37°C. This step is crucial as it exposes epitopes masked within the dense synaptic matrix.

-

Thoroughly rinse sections in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

-

Incubate with a primary antibody specific to Cbln1 overnight at 4°C.

-

Wash extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature.

-

For co-localization, primary antibodies against markers like Calbindin (Purkinje cells) or VGluT1 (parallel fiber terminals) can be included.

-

-

Imaging:

-

Mount sections on slides with an anti-fade mounting medium.

-

Image using a confocal laser scanning microscope. Intense Cbln1 immunoreactivity should be observed in a punctate pattern within the molecular layer.

-

Analysis of Cbln1 Knockout (KO) Mice

Analyzing Cbln1 KO mice is essential for understanding its function. This involves confirming the genetic deletion and assessing the resulting anatomical and behavioral phenotypes.

Conclusion and Future Directions

Cbln1 is a cornerstone of cerebellar development, acting as a potent synapse organizer and axon growth factor. Its tightly regulated expression ensures the proper wiring of the cerebellar cortex. The profound neurological deficits resulting from its absence highlight its importance in maintaining synaptic integrity not only during development but also throughout adult life. The ability of exogenously applied Cbln1 to rapidly restore synapses in knockout models presents a promising therapeutic avenue for certain cerebellar ataxias. Future research will likely focus on the downstream intracellular signaling cascades activated by the Cbln1-Nrxn-GluD2 complex and further explore the interplay between different Cbln family members in fine-tuning neural circuits throughout the brain.

References

- 1. Cbln1 is essential for synaptic integrity and plasticity in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cbln Family of Proteins Interact with Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbln1 Regulates Rapid Formation and Maintenance of Excitatory Synapses in Mature Cerebellar Purkinje Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cbln1 regulates rapid formation and maintenance of excitatory synapses in mature cerebellar Purkinje cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebellins Are Differentially Expressed in Selective Subsets of Neurons Throughout the Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Cerebellin Family: A Technical Guide to Isoform-Specific Functions in Synaptic Organization and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cerebellin (Cbln) family of secreted glycoproteins, comprising four members (Cbln1-4), are critical regulators of synapse formation, function, and plasticity throughout the central nervous system. As members of the C1q and tumor necrosis factor (TNF) superfamily, they function primarily as trans-synaptic cell-adhesion molecules, bridging presynaptic and postsynaptic partners to organize the synaptic cleft. While initially characterized for the profound role of Cbln1 in the cerebellum, it is now evident that each isoform possesses distinct expression patterns, binding partners, and physiological functions, making them attractive targets for understanding and potentially treating a range of neurological and psychiatric disorders. This guide provides an in-depth technical overview of the Cbln family, summarizing isoform-specific functions, quantitative data, key experimental methodologies, and the signaling pathways they command.

Introduction to the this compound Family

Cerebellins are secreted proteins that function as synaptic organizers.[1][2] Cbln1, Cbln2, and Cbln4 can form autonomous homohexamers, while Cbln3 is unique in that it requires co-expression with Cbln1 to be secreted.[1][3][4] They act as trans-synaptic adaptors, connecting presynaptic neurexins to various postsynaptic receptors. This bridging function is fundamental to their role in synapse integrity, maintenance, and plasticity. While Cbln1's function in the cerebellum is well-established, the broader roles of all four isoforms across different brain regions are an active area of investigation.

Isoform-Specific Profiles

Cbln1: The Archetypal Synaptic Organizer

-

Core Functions: Cbln1 is essential for the formation and stability of excitatory synapses, most notably the parallel fiber-Purkinje cell synapses in the cerebellum. It acts as a bidirectional organizer, inducing presynaptic differentiation and postsynaptic receptor clustering. Beyond the cerebellum, Cbln1 is involved in establishing proper dendritic architecture in striatal medium spiny neurons, influences fear memory and spatial learning in the forebrain, and plays a role in axon guidance.

-

Expression Profile: Cbln1 expression is famously high in cerebellar granule cells. During development, cerebellar Cbln1 levels increase dramatically postnatally, reaching approximately 40% of β-actin levels in adults. It is also expressed in other brain regions, including the parafascicular nucleus of the thalamus, entorhinal cortex, and subiculum, though at lower levels.

-

Binding Partners: Cbln1 forms a tripartite complex by binding to presynaptic β-neurexins (Nrxn) containing the splice site 4 insert (SS4+) and the postsynaptic glutamate receptor delta-2 (GluD2), which is predominantly expressed in Purkinje cells. This interaction is crucial for its synaptogenic activity in the cerebellum.

-

Knockout Phenotype: Cbln1 knockout mice exhibit severe motor ataxia, impaired motor learning, and a significant reduction in parallel fiber-Purkinje cell synapses. These phenotypes closely mirror those of GluD2-null mice, highlighting their shared signaling pathway. Interestingly, the loss of Cbln1 also leads to a near-complete absence of Cbln3 protein, indicating a functional dependency.

Cbln2: A Modulator of Synaptic Properties

-

Core Functions: Cbln2 is essential for the long-term maintenance, but not the initial establishment, of excitatory synapses. It plays a key role in regulating the activity of NMDA and AMPA receptors at hippocampal synapses. Specifically, Nrxn1-Cbln2-GluD1 complexes enhance NMDA receptor responses, while Nrxn3-Cbln2-GluD1 complexes suppress AMPA receptor responses. In the medial habenula (MHb), Cbln2 is implicated in spatial learning.

-

Expression Profile: Cbln2 is broadly expressed throughout the brain, with high levels in the olfactory bulb, cortical structures, and the thalamus. Unlike Cbln1, cerebellar Cbln2 levels are high at birth but decrease significantly during postnatal development. Cbln2 and Cbln4 are often expressed in distinct, non-overlapping neuronal populations. In the MHb, Cbln2 is specifically synthesized in the dorsal region (dMHb).

-

Binding Partners: Like Cbln1, Cbln2 binds to presynaptic neurexins (SS4+) and postsynaptic delta glutamate receptors, primarily GluD1 in extra-cerebellar regions.

-

Knockout Phenotype: Deletion of Cbln2 in the MHb impairs synaptic transmission and decreases spatial learning. While single Cbln2 knockout mice have less severe phenotypes than Cbln1 knockouts, combined knockouts reveal its importance in synapse maintenance and function.

Cbln3: The Dependent Partner

-

Core Functions: Cbln3's function is intrinsically linked to Cbln1. It cannot be secreted from the endoplasmic reticulum on its own and requires heteromeric complex formation with Cbln1. Therefore, Cbln3 is thought to modulate the function of Cbln1-containing complexes.

-

Expression Profile: Cbln3 expression is highly restricted, primarily to cerebellar granule cells, where it is co-expressed with Cbln1. Its expression begins postnatally around day 7 and parallels the developmental increase of Cbln1 in the cerebellum.

-

Binding Partners: Cbln3 binds specifically to Cbln1 to form heteromeric complexes. These Cbln1/Cbln3 complexes then interact with the same pre- and postsynaptic partners as Cbln1 homomers.

-

Knockout Phenotype: Cbln3-null mice have no overt phenotype. This is because the absence of Cbln3 leads to a dramatic, approximately six-fold compensatory increase in Cbln1 protein levels. Conversely, Cbln1-null mice are effectively double knockouts for Cbln1 and Cbln3, as Cbln3 protein is almost completely lost in the absence of Cbln1.

Cbln4: A Regulator of Inhibitory Synapses and Plasticity

-

Core Functions: Cbln4 has distinct functions from Cbln1 and Cbln2. It is essential for the formation and maintenance of inhibitory GABAergic synapses. It is also crucial for long-term potentiation (LTP) at entorhinal cortex→dentate gyrus synapses, a key process in memory formation, without affecting basal synaptic transmission. In the medial habenula, Cbln4 is involved in regulating anxiety-related behaviors.

-

Expression Profile: Cbln4 expression is generally weaker than Cbln1 and Cbln2 but is found in distinct regions throughout the brain, including the retrosplenial cortex, entorhinal cortex, and superior colliculus. In the medial habenula, its expression is confined to the ventral portion (vMHb).

-

Binding Partners: Cbln4's binding partners differentiate it from other family members. While it can bind to neurexins, it does so weakly. Its primary postsynaptic receptors are Deleted in Colorectal Cancer (DCC) and Neogenin-1 (Neo1), not GluD receptors.

-

Knockout Phenotype: Genetic deletion of Cbln4 in the medial habenula increases anxiety levels in mice. Deletion in the entorhinal cortex blocks LTP. While single Cbln4 knockout mice have subtle phenotypes, triple knockout of Cbln1, Cbln2, and Cbln4 results in severe motor deficits, seizures, and reduced synapse density.

Quantitative Data Summary

Table 1: Comparative Expression of Cbln Isoforms in Adult Mouse Brain

| Brain Region | Cbln1 mRNA Level (relative to max) | Cbln2 mRNA Level (relative to max) | Cbln4 mRNA Level (relative to max) |

| Cerebellum | Very High (~40% of β-actin) | Very Low (<0.1% of β-actin) | Low |

| Cerebral Cortex | Low | High | Moderate |

| Hippocampus | Low | Moderate | Low |

| Striatum | Moderate | Moderate | Moderate |

| Thalamus | High | High | Moderate |

| Olfactory Bulb | Moderate | Very High | Low |

| (Data synthesized from relative expression profiles presented in cited literature. Absolute quantification varies between studies.) |

Table 2: Binding Partner Specificity of Cbln Isoforms

| Cbln Isoform | Presynaptic Receptor(s) | Postsynaptic Receptor(s) | Key Notes |

| Cbln1 | Neurexins (β-Nrxns, SS4+) | GluD2 (cerebellum), GluD1 | Forms heteromers with Cbln3 |

| Cbln2 | Neurexins (β-Nrxns, SS4+) | GluD1, GluD2 | Does not bind Cbln4 |

| Cbln3 | (via Cbln1) | (via Cbln1) | Requires Cbln1 for secretion |

| Cbln4 | Neurexins (weakly) | DCC, Neogenin-1 | Does not bind GluD1/2 |

Table 3: Summary of Key Phenotypes in Cbln Knockout (KO) Mice

| Gene KO | Primary Phenotype(s) | Brain Region(s) Implicated |

| Cbln1 KO | Severe ataxia, impaired motor learning, synapse loss | Cerebellum, Striatum |

| Cbln2 cKO | Impaired spatial learning, altered synaptic transmission | Medial Habenula |

| Cbln3 KO | No overt phenotype (due to Cbln1 upregulation) | Cerebellum |

| Cbln4 cKO | Increased anxiety, impaired LTP | Medial Habenula, Entorhinal Cortex |

| Cbln1/2/4 tKO | Severe motor deficits, seizures, reduced synapse density | Whole Brain |

Signaling Pathways and Visualizations

The distinct binding partners of the Cbln isoforms dictate their downstream signaling pathways. Cbln1 and Cbln2 signal through GluD receptors, while Cbln4 utilizes the DCC/Neogenin-1 pathway.

Caption: Cbln1/2 signaling pathway bridging presynaptic neurexins and postsynaptic GluD receptors.

Caption: Cbln4 signaling pathway involving postsynaptic DCC and Neogenin-1 receptors.

Caption: Workflow showing Cbln3 requires binding to Cbln1 for ER export and secretion.

Key Experimental Protocols

Generation of Knockout and Reporter Mice

-

Methodology: The generation of Cbln-null and conditional knockout mice has been primarily achieved using a recombineering approach with homologous recombination in embryonic stem (ES) cells.

-

Protocol Outline:

-

Construct Generation: A targeting vector is created. For a knockout, this typically involves replacing a critical exon of the target gene (e.g., Cbln1) with a selection cassette (e.g., neomycin resistance). For conditional models, LoxP sites are inserted to flank the exon(s) of interest.

-

ES Cell Transfection: The targeting vector is electroporated into ES cells.

-

Selection and Screening: ES cells are grown on a selection medium. Surviving colonies are screened by Southern blotting or PCR to identify those with successful homologous recombination.

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the modified allele.

-

Reporter Lines: For reporter mice (e.g., Cbln2-mVenus), the coding sequence for a fluorescent protein is inserted in-frame with the Cbln gene, often separated by a self-cleaving 2A peptide, to allow visualization of expressing cells.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

Methodology: qRT-PCR is used to measure the relative abundance of Cbln isoform mRNAs in different brain regions and at various developmental stages.

-

Protocol Outline:

-

Tissue Dissection: Specific brain regions (e.g., cerebellum, cortex, hippocampus) are dissected from mice at defined ages.

-

RNA Extraction: Total RNA is isolated from the tissue using a TRIzol-based or column-based method. RNA quality and concentration are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The qPCR reaction is performed using a thermal cycler. The reaction mix contains the cDNA template, gene-specific primers for the Cbln isoform of interest, a reference gene (e.g., β-actin, GAPDH), and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the target gene's expression to the reference gene.

-

Immunohistochemistry and In Situ Hybridization

-

Methodology: These techniques are used to visualize the cellular and subcellular localization of Cbln proteins and mRNAs, respectively.

-

Protocol Outline (Immunohistochemistry):

-

Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). Brains are removed, post-fixed, and cryoprotected before being sectioned on a cryostat or microtome.

-

Antigen Retrieval: For some antibodies, heat-mediated antigen retrieval in a citrate buffer is performed to unmask epitopes.

-

Blocking and Antibody Incubation: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific binding, followed by incubation with a primary antibody specific to a Cbln isoform.

-

Detection: Sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Imaging: Sections are mounted with a DAPI-containing medium to label cell nuclei and imaged using a confocal or fluorescence microscope.

-

In Vitro Binding Assays

-

Methodology: Cell-based or protein-based assays are used to determine the binding specificity between Cbln isoforms and their putative receptors.

-

Protocol Outline (Co-immunoprecipitation):

-

Protein Expression: HEK293T cells are co-transfected with plasmids encoding a tagged Cbln protein (e.g., HA-tagged Cbln1) and a tagged putative receptor (e.g., Myc-tagged GluD2).

-

Cell Lysis: Transfected cells are lysed in a buffer containing mild detergents to solubilize proteins while preserving protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) coupled to magnetic or agarose beads. This pulls down the tagged protein and any interacting partners.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tag (e.g., anti-Myc antibody) to confirm the interaction.

-

Conclusion and Implications for Drug Development

The this compound family represents a sophisticated system for fine-tuning synaptic connectivity and function throughout the brain. The isoforms display a remarkable division of labor: Cbln1 and Cbln2 primarily organize excitatory synapses via GluD receptors, Cbln4 modulates inhibitory synapses and plasticity through the DCC/Neogenin-1 pathway, and Cbln3 acts as a dedicated regulator of Cbln1. This isoform and pathway specificity offers compelling opportunities for therapeutic intervention.

For drug development professionals, the distinct signaling pathways are of particular interest. Modulators targeting the Cbln4-DCC/Neo1 interaction could offer a novel approach for treating anxiety disorders or cognitive decline by enhancing specific forms of synaptic plasticity. Conversely, targeting the Cbln1/2-GluD pathway could be relevant for conditions characterized by excitatory/inhibitory imbalance or synaptic loss, such as in certain neurodevelopmental or neurodegenerative disorders. The development of isoform-specific agonists or antagonists could provide a precise means to manipulate synaptic properties in a circuit-dependent manner, opening new avenues for treating complex brain disorders. Future research should focus on elucidating the downstream intracellular signaling cascades activated by these pathways and developing small molecules or biologics that can selectively modulate these crucial synaptic organizers.

References

The intricate Journey of Precerebellin: A Technical Guide to its Post-Translational Processing into Mature Cerebellin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebellin-1 (Cbln1), a crucial synaptogenic factor belonging to the C1q/tumor necrosis factor (TNF) superfamily, undergoes a complex series of post-translational modifications to yield the mature and biologically active hexadecapeptide, this compound. This technical guide provides an in-depth exploration of the proteolytic processing of the prethis compound precursor protein. We will delve into the specific cleavage events, the enzymes responsible, and the subcellular locales of these transformations. Furthermore, this document outlines detailed experimental protocols for the characterization of prethis compound processing and presents quantitative data in a clear, tabular format. Diagrams generated using the DOT language will visually articulate the processing pathway and associated experimental workflows, offering a comprehensive resource for researchers in neurobiology and drug development.

Introduction

Prethis compound, or Cbln1, is a secreted glycoprotein that plays a pivotal role in the formation and maintenance of synapses, particularly the parallel fiber-Purkinje cell synapses in the cerebellum.[1][2] The mature, shorter peptide, this compound, is derived from this precursor through proteolytic cleavage.[3][4] Unlike many neuropeptide precursors, the processing of prethis compound does not adhere to the classical dibasic amino acid cleavage mechanism.[5] Instead, it involves a more intricate series of events that have profound implications for its structure and function. The proteolytic events that generate this compound are not merely for liberation of the peptide but also serve to modulate the oligomeric state and biological activity of the Cbln1 protein itself. Understanding the nuances of this processing pathway is critical for elucidating the physiological roles of both prethis compound and this compound and for the development of potential therapeutic interventions for neurological disorders.

The Molecular Anatomy of Prethis compound Processing

The journey from the nascent prethis compound polypeptide to the mature this compound peptide involves several key post-translational modifications, primarily centered around proteolytic cleavage.

Signal Peptide Cleavage and Glycosylation

Following its synthesis on ribosomes, prethis compound is translocated into the endoplasmic reticulum (ER), a process guided by an N-terminal signal peptide. This signal peptide is subsequently cleaved off. Within the ER and Golgi apparatus, prethis compound undergoes N-linked glycosylation, a modification that is crucial for its proper folding and subsequent trafficking.

Proteolytic Cleavage of the Proprotein

The hallmark of prethis compound processing is the proteolytic cleavage at both the N-terminus and C-terminus of the embedded this compound hexadecapeptide sequence. This processing is thought to be mediated by members of the proprotein convertase (PC) family of enzymes, with strong evidence pointing towards the involvement of furin. Furin is a calcium-dependent serine endoprotease that typically cleaves at the consensus sequence R-X-K/R-R. While the exact cleavage sites in prethis compound are still under investigation, the processing results in the liberation of the mature this compound peptide and distinct N- and C-terminal fragments of the precursor protein.

The cleavage events have a significant impact on the oligomerization of Cbln1. Uncleaved Cbln1 can assemble into hexameric complexes. Cleavage at the N-terminus of the this compound sequence can lead to the formation of trimeric complexes by separating the C-terminal C1q domain, which mediates trimerization, from N-terminal cysteine residues responsible for higher-order oligomerization. Further cleavage at the C-terminus of the this compound motif can disrupt the C1q domain and abolish subunit interactions altogether.

Two primary forms of the mature this compound peptide have been identified: a hexadecapeptide and a pentadecapeptide, [des-Ser1]-cerebellin, which lacks the N-terminal serine residue. The relative abundance of these two forms can vary between species.

Cellular Trafficking and Subcellular Localization of Processing

The post-translational processing of prethis compound is intricately linked to its trafficking through the secretory pathway.

-

Endoplasmic Reticulum (ER): Initial folding, disulfide bond formation, and N-linked glycosylation of the prethis compound precursor occur in the ER. Cbln1 must associate with Cbln3 to exit the ER for secretion.

-

Golgi Apparatus: Further processing of glycans and proteolytic cleavage by proprotein convertases like furin are believed to occur within the trans-Golgi network (TGN).

-

Secretory Vesicles: Processed and oligomerized Cbln1, along with the mature this compound peptide, are packaged into secretory vesicles for transport to the cell surface and subsequent release into the extracellular space.

-

Synaptic Cleft: Secreted Cbln1 acts as a trans-synaptic organizer, bridging pre- and post-synaptic elements.

-

Endolysosomal Pathway: Evidence suggests that Cbln1 can also be internalized and trafficked through the endolysosomal system, indicating a complex regulation of its extracellular levels and signaling activity.

Quantitative Data on Prethis compound Processing

The following table summarizes the available quantitative data related to the post-translational processing of prethis compound.

| Parameter | Value | Species/System | Reference |

| Mature this compound Forms | |||

| Hexadecapeptide this compound | Minor form (~5%) | Human | |

| [des-Ser1]-Cerebellin (Pentadecapeptide) | Major form (~95%) | Human | |

| Hexadecapeptide this compound | ~50% | Pig | |

| [des-Ser1]-Cerebellin (Pentadecapeptide) | ~50% | Pig | |

| Cbln1 Oligomerization | |||

| Uncleaved Cbln1 | Assembles into hexamers | Mammalian cells | |

| N-terminally cleaved Cbln1 | Forms trimers | Mammalian cells | |

| Expression Levels | |||

| cbln1 mRNA | Activity-dependent reduction | Mouse cerebellum | |

| Cbln1 protein | Activity-dependent reduction | Mouse cerebellar cultures |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the post-translational processing of prethis compound.

Western Blotting for Detection of Cbln1 and its Processed Forms

Objective: To detect and quantify the different molecular weight forms of Cbln1 in cell lysates or conditioned media.

Materials:

-

Cell lysates or conditioned media containing Cbln1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels (appropriate percentage for resolving proteins in the range of 20-100 kDa)

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Cbln1 (e.g., rabbit anti-Cbln1, specific dilutions to be optimized)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

For conditioned media, concentrate the sample if necessary.

-

Mix samples with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg for lysates) per lane of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cbln1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Immunoprecipitation (IP) for Isolation of Cbln1 Complexes

Objective: To isolate Cbln1 and its interacting partners from a complex mixture.

Materials:

-

Cell lysate containing Cbln1

-

IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in PBS with protease inhibitors)

-

Primary antibody against Cbln1

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Protocol:

-

Pre-clearing the Lysate (Optional):

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-Cbln1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer. For subsequent Western blot analysis, elution in SDS sample buffer followed by boiling is common.

-

Immunofluorescence for Subcellular Localization of Cbln1

Objective: To visualize the subcellular distribution of Cbln1 within cells.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) solution (4% in PBS) for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Cbln1

-

Fluorophore-conjugated secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Protocol:

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Cbln1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Mass Spectrometry for Cleavage Site Analysis

Objective: To identify the precise amino acid sequences of the N- and C-terminal cleavage sites of this compound within the prethis compound precursor.

Methodology Overview: Mass spectrometry-based peptidomics is a powerful tool for identifying and sequencing peptides in complex biological samples. To determine the cleavage sites of prethis compound, Cbln1 and its processed fragments would first be purified, often by immunoprecipitation or chromatography. The purified proteins are then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the experimentally determined peptide sequences to the known amino acid sequence of prethis compound, the N- and C-termini of the mature this compound peptide can be precisely mapped.

Signaling Pathways and Regulatory Mechanisms

The regulation of prethis compound processing is likely a tightly controlled process, although the specific signaling pathways involved are still being elucidated. The activity of proprotein convertases, such as furin, can be modulated by various cellular signals. For instance, changes in intracellular calcium levels can affect furin activity. Furthermore, signaling pathways that regulate protein trafficking through the secretory pathway, such as those involving small GTPases of the Rab and Arf families, could indirectly influence the extent and location of prethis compound processing. Neuronal activity has been shown to downregulate the expression of cbln1 mRNA, suggesting a feedback mechanism to control the levels of this synaptogenic factor.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-1 leads the way | PLOS Biology [journals.plos.org]

- 3. The chemorepulsive activity of secreted semaphorins is regulated by furin-dependent proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure and proteolytic processing of Cbln1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Furin Protease Cleavage Recognition Sequence of Sindbis Virus PE2 Can Mediate Virion Attachment to Cell Surface Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Homology of Cerebellin and Complement C1q: Implications for Neuroscience and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The striking structural and functional similarities between the neuronal protein Cerebellin (Cbln) and the immune system component Complement C1q offer a compelling example of evolutionary conservation and functional repurposing of a key protein domain. Both proteins belong to the C1q/Tumor Necrosis Factor (TNF) superfamily and share a highly conserved C-terminal globular C1q (gC1q) domain, which dictates their trimeric and subsequent hexameric assembly. This shared architecture underlies their respective roles as potent signaling molecules, with C1q acting as a cornerstone of the classical complement pathway and Cerebellins emerging as critical organizers of synapse formation and function in the central nervous system. This technical guide provides a comprehensive overview of the structural homology between this compound and C1q, detailing the quantitative structural data, the experimental methodologies used to elucidate these features, and the signaling pathways they govern. This information is crucial for researchers in neuroscience and immunology, as well as for professionals in drug development targeting pathways involving these versatile proteins.

Structural Homology: A Tale of Two Proteins

The homology between this compound and C1q is most prominent in their tertiary and quaternary structures, rooted in the shared C-terminal globular C1q (gC1q) domain. This domain, approximately 135-145 amino acids in length, adopts a compact, 10-stranded β-sandwich fold, often described as a "jelly roll" topology.[1] This gC1q domain is the fundamental unit for the trimerization of both protein families.[2]

C1q Structure: The mature C1q molecule is a large glycoprotein of about 460 kDa.[3] It is a heterotrimer composed of three distinct polypeptide chains: A, B, and C.[3] Each chain has an N-terminal collagen-like region and a C-terminal gC1q domain.[3] Six of these heterotrimeric subunits assemble into the characteristic "bouquet of tulips" structure, with the six globular heads responsible for recognizing a wide array of ligands.

This compound Structure: The this compound family, comprising four members (Cbln1-4), are secreted glycoproteins that also form trimers via their C-terminal C1q-like domains. These trimers can further dimerize into hexameric complexes through disulfide bonds involving conserved N-terminal cysteine residues. Unlike C1q, Cerebellins lack the long collagen-like stalks.

The structural similarity between the C1q domains of this compound and C1q is not just qualitative. X-ray crystallography studies have provided high-resolution atomic models, allowing for direct quantitative comparisons.

Quantitative Structural and Binding Data

The following table summarizes key quantitative data highlighting the structural and functional similarities between this compound and C1q family members.

| Parameter | Protein 1 | Protein 2 | Value | Significance | Reference(s) |

| Sequence Identity | Human Prethis compound-1 | Human C1q B chain (globular region) | 31.3% | Demonstrates significant homology at the primary amino acid sequence level. | |

| Sequence Similarity | Human Prethis compound-1 | Human C1q B chain (globular region) | 52.2% | Indicates conservation of amino acids with similar physicochemical properties. | |

| Sequence Identity | Mouse Cbln1 | Mouse Cbln2 (C-terminal region) | 88% | High degree of conservation within the this compound family. | |

| Sequence Identity | Mouse Cbln1 | Mouse Cbln3 | 55% | Shows divergence within the this compound family, leading to distinct functions. | |

| Sequence Identity | Cbln1 | Cbln4 | ~70% | High sequence identity despite differences in receptor binding. | |

| RMSD | Cbln1 C1q trimer | Cbln4 C1q trimer | 0.4 - 1.0 Å | Indicates a very high degree of structural similarity between the C1q domains of these two this compound family members. | |

| Binding Affinity (Kd) | Cbln1 (hexamer) | β-Neurexin1 (+SS4) | 43.5 ± 4.4 nM | High-affinity interaction crucial for presynaptic recruitment of this compound. | |

| Binding Affinity (Kd) | Cbln1 (trimeric gC1q) | GluD2 (ATD) | High µM range | Low-affinity interaction for a single trimer, suggesting avidity is key. | |

| Apparent Binding Affinity (Kd,app) | Cbln1 (hexamer) | GluD2 (tetramer) | ~125 nM | Avidity effects from the oligomeric nature of both proteins significantly increase the apparent binding strength. |

Key Experimental Protocols

The structural and functional understanding of this compound and C1q has been built upon a foundation of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of these proteins.

Protein Expression and Purification for X-ray Crystallography

High-purity, homogenous protein is a prerequisite for successful crystallization.

-

Gene Cloning and Expression Vector: The gene encoding the protein of interest (e.g., the C1q domain of Cbln1) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification. For secreted proteins, mammalian expression systems like HEK293 cells are commonly used.

-

Cell Culture and Transfection: HEK293 cells are cultured in serum-free medium. The expression vector is transfected into the cells using a suitable transfection reagent.

-

Protein Expression and Harvesting: The cells are incubated for a period to allow for protein expression and secretion into the culture medium. The conditioned medium containing the secreted protein is then harvested.

-

Affinity Chromatography: The harvested medium is passed over a resin with high affinity for the tag (e.g., Ni-NTA resin for His6-tagged proteins). After washing to remove unbound proteins, the target protein is eluted.

-

Tag Removal (Optional): If the affinity tag may interfere with crystallization, it can be cleaved off using a specific protease (e.g., TEV protease), followed by another round of affinity chromatography to remove the cleaved tag and protease.

-

Size-Exclusion Chromatography (SEC): The protein is further purified by SEC to separate it from any remaining contaminants and to isolate a monodisperse sample of the correct oligomeric state (e.g., trimers). The purity is assessed by SDS-PAGE.

-

Concentration: The purified protein is concentrated to a level suitable for crystallization, typically 5-20 mg/mL.

X-ray Crystallography

This technique provides atomic-resolution three-dimensional structures.

-

Crystallization Screening: The purified, concentrated protein is mixed with a variety of crystallization screens containing different precipitants, buffers, and salts. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the conditions (e.g., precipitant concentration, pH) to obtain larger, well-diffracting crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A model of the protein is built into the electron density and refined to obtain the final, high-resolution structure. The structure is then deposited in the Protein Data Bank (PDB).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

-

Sensor Chip Preparation: A sensor chip (e.g., CM5 chip) is activated to allow for the covalent immobilization of one of the binding partners (the "ligand").

-

Ligand Immobilization: The purified ligand (e.g., GluD2) is injected over the activated sensor surface at a specific pH and concentration to achieve the desired immobilization level. A reference channel is often prepared with an unrelated protein to subtract non-specific binding.

-

Analyte Injection and Binding Analysis: A series of concentrations of the other binding partner (the "analyte," e.g., Cbln1) are injected over the ligand and reference surfaces. The binding is measured as a change in the refractive index at the surface, recorded in Resonance Units (RU).

-

Dissociation Phase: After the injection of the analyte, buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored.

-

Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Functional Implications

The structural homology between this compound and C1q translates into analogous, yet distinct, functional roles as multivalent signaling molecules.

This compound-Mediated Synapse Organization

Cerebellins act as trans-synaptic organizers, bridging pre- and postsynaptic elements to regulate synapse formation and plasticity.

As depicted above, Cbln1 and Cbln2 bind to presynaptic neurexins (containing splice site 4) and postsynaptic delta-type glutamate receptors (GluD1/2). This tripartite complex is crucial for the proper formation and maintenance of certain synapses, such as the parallel fiber-Purkinje cell synapse in the cerebellum. This signaling can modulate the number of AMPA and NMDA receptors at the postsynaptic membrane, thereby influencing synaptic plasticity. Cbln4, on the other hand, also binds to neurexins but interacts with different postsynaptic partners, Neogenin-1 and DCC, and is implicated in processes like long-term potentiation (LTP).

C1q-Mediated Signaling

C1q's primary role is in the initiation of the classical complement cascade. However, it also has complement-independent signaling functions.

Upon binding to its various ligands, such as immune complexes or apoptotic cells, C1q interacts with cell surface receptors like gC1qR and CD44. This can trigger the classical complement cascade, leading to inflammation and cell lysis. Independently of the complement cascade, C1q binding can also promote phagocytosis, and influence cell migration, proliferation, and other signaling pathways like the Wnt pathway.

Implications for Drug Development

The structural and functional insights into the this compound and C1q families open up new avenues for therapeutic intervention.

-

Neurodegenerative and Neuropsychiatric Disorders: Given the role of Cerebellins in synapse organization and plasticity, targeting the this compound-neurexin-GluD pathway could be a viable strategy for treating disorders characterized by synaptic dysfunction, such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.

-

Autoimmune Diseases: Modulating the activity of C1q is a key area of interest for treating autoimmune diseases like systemic lupus erythematosus (SLE), where the complement system is dysregulated.

-

Cancer: The involvement of C1q in processes like cell migration and proliferation suggests that it could be a target in certain cancers.

-

Structure-Based Drug Design: The high-resolution crystal structures of the C1q domains of both Cerebellins and C1q provide a solid foundation for structure-based drug design. Small molecules or biologics could be designed to either inhibit or enhance the interactions of these proteins with their binding partners, offering a precise way to modulate their activity.

Conclusion

The this compound and C1q protein families, while operating in distinct physiological systems, are fundamentally linked by their shared C1q domain architecture. This structural homology dictates their assembly into multivalent signaling platforms that play critical roles in processes ranging from synapse formation to immune surveillance. A thorough understanding of their structural biology, elucidated through the experimental techniques detailed in this guide, is paramount for advancing our knowledge in both neuroscience and immunology. Furthermore, these proteins represent promising targets for the development of novel therapeutics for a wide range of diseases. Continued research into the intricacies of their signaling pathways and the development of specific modulators will undoubtedly pave the way for new and effective treatments.

References

Evolutionary Conservation of the CBLN Gene Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cerebellin (CBLN) gene family, a key player in synapse formation and function, comprises four highly conserved members: CBLN1, CBLN2, CBLN3, and CBLN4. These secreted glycoproteins, belonging to the C1q and tumor necrosis factor superfamily, exhibit remarkable evolutionary conservation across a wide range of species, underscoring their fundamental roles in the development and maintenance of the nervous system. This technical guide provides an in-depth analysis of the evolutionary conservation of the CBLN gene family, presenting quantitative data on sequence homology, detailed experimental protocols for their study, and visualizations of their distinct signaling pathways. This resource is intended to support researchers, scientists, and drug development professionals in further elucidating the roles of CBLN proteins in neuronal circuitry and exploring their potential as therapeutic targets.

Introduction to the CBLN Gene Family

The CBLN gene family plays a pivotal role in the precise wiring of the brain by mediating the formation and stabilization of synapses.[1] Each member of the family, while sharing a conserved structure, has distinct expression patterns and binding partners, leading to specialized functions in different neuronal circuits.[2][3]

-

CBLN1 , the most extensively studied member, is crucial for the integrity of synapses in the cerebellum, where it forms a trans-synaptic bridge between presynaptic neurexins (NRXNs) and postsynaptic glutamate receptor delta-2 (GluD2).[4][5]

-

CBLN2 shares significant functional redundancy with CBLN1, capable of rescuing cerebellar deficits in Cbln1-null mice, and is also expressed in various other brain regions.

-

CBLN3 is unique in that it requires co-expression with CBLN1 to be secreted and is predominantly found in cerebellar granule cells.

-

CBLN4 exhibits distinct binding properties, interacting weakly with neurexins and not at all with GluD2, but showing a strong affinity for the Deleted in Colorectal Carcinoma (DCC) receptor, suggesting its involvement in different signaling pathways.